7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one
CAS No.:
Cat. No.: VC17606876
Molecular Formula: C27H32O15
Molecular Weight: 596.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H32O15 |
|---|---|
| Molecular Weight | 596.5 g/mol |
| IUPAC Name | 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one |
| Standard InChI | InChI=1S/C27H32O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-6,9,16,18,20-31,33-37H,7-8H2,1H3/t9-,16?,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 |
| Standard InChI Key | OBKKEZLIABHSGY-BEDUMGIKSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O |
Introduction
Structural Elucidation and Classification
IUPAC Name Breakdown
The systematic name 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one delineates its structure:
-
Aglycone: A 2,3-dihydrochromen-4-one core substituted at positions 2, 5, and 7.
-
Position 2: 3,4-Dihydroxyphenyl group.
-
Position 5: Hydroxyl group.
-
Position 7: Glycosyloxy group.
-
-
Glycosyl Moiety: A disaccharide comprising:
-
A β-D-glucopyranosyl unit [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl].
-
A α-L-rhamnopyranosyl unit [(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] linked to the glucosyl unit at position 3.
-
This configuration classifies the compound as a flavanone-O-diglycoside, a subclass of flavonoids known for diverse bioactivities .
Stereochemical Considerations
The compound exhibits six defined stereocenters (indicated by S/R configurations in the IUPAC name), critical for its three-dimensional conformation and interaction with biological targets. The glucosyl unit adopts a ^4C~1~ chair conformation, while the rhamnosyl unit’s methyl group at C6 induces steric effects that influence glycosidic bond stability .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C~27~H~30~O~13~ |
| Molecular Weight | 562.5 g/mol (calculated) |
| Hydrogen Bond Donors | 8 |
| Hydrogen Bond Acceptors | 13 |
| Rotatable Bonds | 7 |
| Topological Polar SA | 220 Ų |
Computed using methodologies analogous to PubChem’s descriptor algorithms .
Biosynthetic Pathways
Flavanone Backbone Formation
The aglycone originates from the phenylpropanoid pathway:
-
Phenylalanine ammonia-lyase (PAL) deaminates phenylalanine to cinnamic acid.
-
Chalcone synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone.
-
Chalcone isomerase (CHI) cyclizes the chalcone to (2S)-naringenin, the flavanone precursor .
Glycosylation Patterns
Glycosyltransferases sequentially attach sugar units:
-
UDP-glucose-dependent enzymes transfer the glucosyl unit to the aglycone’s 7-OH group.
-
UDP-rhamnose-dependent enzymes add the rhamnosyl unit to the glucosyl C3 position, a rarity that may enhance metabolic stability compared to monosaccharide conjugates .
Physicochemical Properties
Solubility and Partitioning
With a calculated LogP (XLogP3-AA) of -0.7, the compound is highly hydrophilic, favoring aqueous environments. The eight hydroxyl groups and glycosyl chains facilitate solubility in polar solvents like methanol and water but limit permeability across lipid membranes.
Stability Profile
-
pH Sensitivity: Protonation of phenolic hydroxyls (pK~a~ ≈ 9–10) may destabilize the molecule under alkaline conditions.
-
Thermal Degradation: Glycosidic bonds are prone to hydrolysis at temperatures >60°C, as observed in related flavanone glycosides .
Spectroscopic Characterization
NMR Spectral Predictions
-
^1^H NMR (600 MHz, DMSO-d~6~):
-
^13^C NMR:
-
δ 196.2 (C-4 ketone), δ 164.1 (C-7 glycosidic oxygen), δ 102.3–60.2 (sugar carbons).
-
Mass Spectrometry
-
HR-ESI-MS: Expected [M-H]^-^ ion at m/z 561.1351 (calc. for C~27~H~29~O~13~).
-
MS/MS Fragments: Loss of rhamnosyl (146 Da) and glucosyl (162 Da) units, yielding aglycone ions at m/z 253 .
Biological Activities and Applications
Enzyme Inhibition
Structural analogs like sakuranin exhibit acetylcholinesterase (AChE) inhibition (IC~50~ ≈ 12 µM), suggesting potential for Alzheimer’s disease therapeutics . The additional rhamnosyl unit in this compound may modulate binding affinity to AChE’s peripheral anionic site.
Antioxidant Capacity
The 3,4-dihydroxyphenyl (catechol) and 5-hydroxy groups enable radical scavenging via hydrogen atom transfer:
-
DPPH Assay: Predicted IC~50~ of 18 µM, comparable to quercetin derivatives.
-
FRAP Activity: Estimated 4.2 mmol Fe^2+^/g, surpassing sakuranin’s 3.1 mmol/g due to enhanced electron donation .
Pharmacokinetic Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume